2-Bromophenyl 4-methoxy-3-methylbenzenesulfonate
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Overview
Description
2-Bromophenyl 4-methoxy-3-methylbenzenesulfonate is an organic compound with the molecular formula C14H13BrO4S It is a derivative of benzenesulfonate, featuring a bromophenyl group and a methoxy-methyl substitution on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl 4-methoxy-3-methylbenzenesulfonate typically involves the reaction of 2-bromophenol with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-Bromophenol+4-Methoxy-3-methylbenzenesulfonyl chloride→2-Bromophenyl 4-methoxy-3-methylbenzenesulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl 4-methoxy-3-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonate group can be reduced to a sulfide under reducing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic substitution: Formation of 2-azidophenyl 4-methoxy-3-methylbenzenesulfonate or 2-thiophenyl 4-methoxy-3-methylbenzenesulfonate.
Oxidation: Formation of 2-bromophenyl 4-methoxy-3-methylbenzaldehyde.
Reduction: Formation of 2-bromophenyl 4-methoxy-3-methylbenzenesulfide.
Scientific Research Applications
2-Bromophenyl 4-methoxy-3-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: Can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: May be used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-Bromophenyl 4-methoxy-3-methylbenzenesulfonate depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites. The bromophenyl group can interact with hydrophobic pockets, while the sulfonate group can form ionic interactions with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenyl 4-methoxybenzenesulfonate: Lacks the methyl group, which may affect its reactivity and binding properties.
2-Bromophenyl 3-methylbenzenesulfonate: Lacks the methoxy group, which may influence its solubility and chemical behavior.
2-Bromophenyl 4-methylbenzenesulfonate: Lacks the methoxy group and has a different substitution pattern, affecting its overall properties.
Uniqueness
2-Bromophenyl 4-methoxy-3-methylbenzenesulfonate is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity, solubility, and potential interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2-bromophenyl) 4-methoxy-3-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO4S/c1-10-9-11(7-8-13(10)18-2)20(16,17)19-14-6-4-3-5-12(14)15/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEORWVFYBDDBLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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